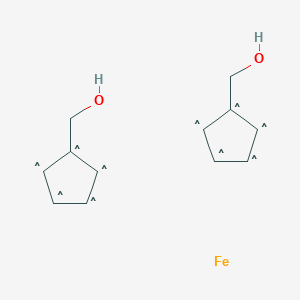

Cyclopentylmethanol;iron

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

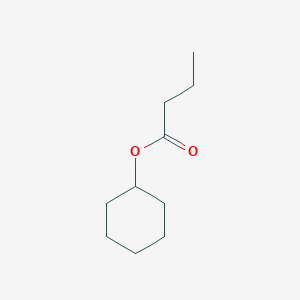

Synthesis Analysis

Cyclopentylmethanol can be synthesized from cyclopentene through an indirect process involving an initial addition-esterification reaction with acetic acid and a subsequent transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1 . For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .

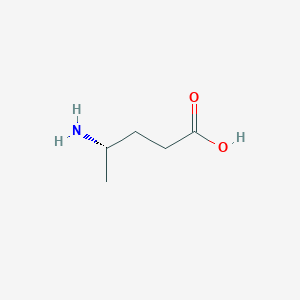

Molecular Structure Analysis

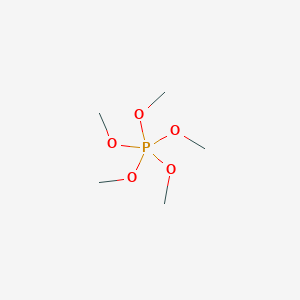

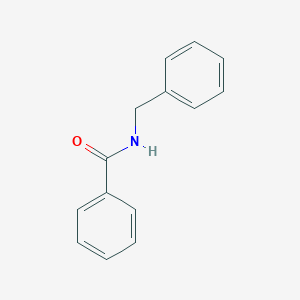

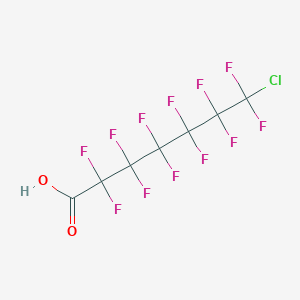

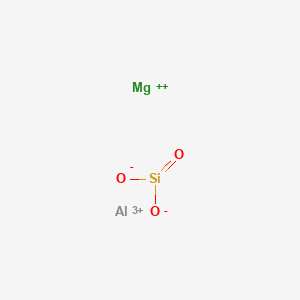

The molecular structure of Cyclopentylmethanol is represented by the formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da .

Chemical Reactions Analysis

Cyclopentylmethanol can undergo various reactions. For instance, it can be synthesized from cyclopentene through an addition-esterification reaction with acetic acid and a subsequent transesterification reaction with methanol . Iron, on the other hand, can undergo various reactions with Fe²⁺ and Fe³⁺ ions .

Physical And Chemical Properties Analysis

Cyclopentylmethanol has a density of 0.9±0.1 g/cm³, a boiling point of 163.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.6 mmHg at 25°C . Iron exists in several allotropic forms, including α-Iron, β-Iron, γ-Iron, and δ-Iron, each with distinct properties .

Applications De Recherche Scientifique

- Chemical Synthesis : As an organic compound, Cyclopentylmethanol can be used as a reagent in the synthesis of various chemical compounds .

- Pharmaceuticals : It could potentially be used in the development of pharmaceuticals, given its organic nature .

- Research & Development : In the field of chemistry, it can be used for research and development purposes .

- Manufacturing : Iron is used in numerous sectors such as electronics, manufacturing, automotive, and construction and building .

- Ferrous Metals/Alloys and Steels : Iron is the primary constituent of ferrous metals/alloys and steels .

- Alloy Formation : Alloyed with carbon, nickel, chromium and various other elements to form cast iron or steel .

- Magnets : Iron is commonly used in the production of magnets .

- Biological Role : Iron plays a crucial role in biology, it is a necessary trace element found in nearly all living organisms .

- Earth’s Core : Iron is the most common element on Earth, forming much of Earth’s outer and inner core .

Mécanisme D'action

Target of Action

Cyclopentylmethanol is a compound with the molecular formula C6H12O . It is also known by other names such as (hydroxymethyl)cyclopentane and cyclopentylcarbinol

Mode of Action

The mode of action of Cyclopentylmethanol;iron is not well-documented in the literature. The interaction of this compound with its potential targets and the resulting changes are yet to be fully understood. It’s important to note that the mode of action can vary depending on the specific biological context and the presence of other compounds .

Biochemical Pathways

For instance, siderophores, which are small molecules known for their high iron binding capacity, are essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . .

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYTNSKVXIYIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][C]([CH]1)CO.[CH]1[CH][CH][C]([CH]1)CO.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FeO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentylmethanol;iron | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.